molecular formula C8H4F2IN B13431481 2,3-Difluoro-4-iodophenylacetonitrile

2,3-Difluoro-4-iodophenylacetonitrile

Cat. No.: B13431481
M. Wt: 279.02 g/mol
InChI Key: ZOJNVKSGGIXVHF-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H4F2IN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-iodophenylacetonitrile typically involves the introduction of fluorine and iodine substituents onto a phenylacetonitrile core. One common method is through a multi-step process starting with the nitration of a suitable precursor, followed by halogenation reactions. For instance, the fluorination can be achieved using Selectfluor or similar fluorinating agents, while the iodination can be carried out using iodine or iodine monochloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodophenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3-Difluoro-4-iodophenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylacetonitrile
  • 4-Iodophenylacetonitrile
  • 2,4-Difluorophenylacetonitrile

Uniqueness

2,3-Difluoro-4-iodophenylacetonitrile is unique due to the specific arrangement of fluorine and iodine substituents on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both electron-withdrawing fluorine atoms and the bulky iodine atom can significantly influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H4F2IN

Molecular Weight

279.02 g/mol

IUPAC Name

2-(2,3-difluoro-4-iodophenyl)acetonitrile

InChI

InChI=1S/C8H4F2IN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2

InChI Key

ZOJNVKSGGIXVHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)I

Origin of Product

United States

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